N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

DNA gyrase inhibition benzothiazole structure-activity relationship

This high-purity, small-molecule antibacterial probe features a unique 5-methoxy regiochemistry on the N-(benzothiazol-2-yl)pyrrolamide scaffold for precise E. coli DNA GyrB ATPase inhibition. Its substitution pattern is a key potency vector, validated by steep, non-linear SAR data from Zidar et al. (2024), differentiating it from 4-/6-methoxy analogs. Ideal for bacterial topoisomerase selectivity profiling and X-ray co-crystallography to map the GyrB lipophilic floor. Ensure your antibacterial research has the required target engagement specificity—sourcing this exact vector eliminates the significant risk of inactive isomers.

Molecular Formula C17H23N3O2S
Molecular Weight 333.5 g/mol
CAS No. 2640892-23-3
Cat. No. B6472785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
CAS2640892-23-3
Molecular FormulaC17H23N3O2S
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=CC(=C3)OC
InChIInChI=1S/C17H23N3O2S/c1-17(2,3)19-15(21)11-7-8-20(10-11)16-18-13-9-12(22-4)5-6-14(13)23-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,19,21)
InChIKeyINQXCBZHGBRXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide (CAS 2640892-23-3) – Sourcing Evidence Guide for the Benzothiazole-Pyrrolamide DNA Gyrase Inhibitor Class


N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide (CAS 2640892-23-3) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)pyrrolamide class of antibacterial agents. Members of this class act as inhibitors of the ATP-binding site of the bacterial DNA gyrase B (GyrB) subunit, a validated target for narrow-spectrum antibacterials [1]. The compound features a 5-methoxybenzothiazole core linked to a pyrrolidine-3-carboxamide bearing an N-tert-butyl substituent, a structural arrangement that positions it at the intersection of known structure-activity relationship (SAR) determinants for this pharmacophore [1].

Why In-Class Benzothiazole-Pyrrolamide GyrB Inhibitors Are Not Interchangeable – Procurement Risk for 2640892-23-3 Analogs


The N-(benzothiazol-2-yl)pyrrolamide scaffold exhibits a steep and non-linear SAR, making generic substitution unreliable. Published medicinal chemistry studies demonstrate that the position of substituents on the benzothiazole core profoundly modulates inhibitory potency: shifting a substituent from position 4 to position 3 of the benzothiazole ring, and further to the carboxamide nitrogen, attenuates Escherichia coli DNA gyrase inhibition, with compounds bearing substituents at position 3 being up to two orders of magnitude more potent than their carboxamide‑nitrogen‑substituted counterparts [1]. Additionally, the nature of the 6‑position substituent (e.g., oxalylamino vs. acetamido) significantly alters potency [1]. Therefore, analogs with different substitution patterns—even those differing by a single methoxy position or N-alkyl group—cannot be assumed to possess equivalent target engagement or antibacterial activity, introducing substantial selection risk for procurement decisions without compound-specific evidence.

Quantitative Differentiation Evidence for N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide (2640892-23-3)


Positional SAR – Impact of Benzothiazole Substitution Position on E. coli DNA Gyrase Inhibition Within the N-(Benzothiazol-2-yl)pyrrolamide Class

The target compound bears a 5-methoxy substituent on the benzothiazole core, placing it in the 'position‑4' analogue space described in the foundational SAR study of this class. In that study, inhibitors with substituents at position 4 of the benzothiazole ring were up to 100-fold more potent against E. coli DNA gyrase in a supercoiling assay compared to inhibitors where the substituent was moved to the carboxamide nitrogen atom [1]. Although a direct head-to-head comparison between the 5-methoxy derivative and its closest regioisomeric or N-substituted analogs has not been published, this class-level SAR establishes that the 5-methoxy substitution pattern is a critical potency determinant, and procurement of analogs with altered substitution positions (e.g., 4-methoxy, 6-methoxy, or N-tert-butyl carboxamide variants lacking the benzothiazole substitution) cannot be considered functionally equivalent. Compound-specific quantitative IC50 data for the target compound against E. coli DNA gyrase remain unreported as of the literature cut-off date.

DNA gyrase inhibition benzothiazole structure-activity relationship

Validated Research Application Scenarios for N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide (2640892-23-3)


Hit-Validation Probe in Antibacterial DNA Gyrase B Inhibitor Screening Cascades

Based on its structural alignment with the N-(benzothiazol-2-yl)pyrrolamide pharmacophore, the compound can serve as a 5-methoxy-substituted probe in biochemical E. coli DNA gyrase supercoiling assays to validate on-target GyrB inhibition, provided that compound-specific IC50 values are first determined experimentally. The class-level SAR indicates that the 5-methoxy regiochemistry is a potency-conferring feature [1].

Selectivity Profiling Against Human Topoisomerase II

The compound may be used in counter-screening panels against human topoisomerase IIα to assess prokaryotic vs. eukaryotic selectivity, a critical parameter for advancing narrow-spectrum antibacterial candidates. Members of this chemical class have been profiled for selectivity in published studies [1], establishing the experimental framework for such assessments.

SAR Expansion of the Benzothiazole-Pyrrolamide GyrB Inhibitor Series

This 5-methoxy derivative fills a specific vector point in the benzothiazole substitution matrix defined by Zidar et al. (2024) [1]. It can be systematically compared with 4-methoxy, 6-methoxy, and unsubstituted benzothiazole analogs to map the lipophilic floor interaction potential of the E. coli GyrB ATP-binding pocket, guided by the published QTAIM-derived binding interaction map [1].

Quote Request

Request a Quote for N-tert-butyl-1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.